molecular formula C11H11BrN2O2 B14413210 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide CAS No. 84527-53-7

4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide

Cat. No.: B14413210
CAS No.: 84527-53-7
M. Wt: 283.12 g/mol
InChI Key: NZLGSYANWDPUKC-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyanoethoxy group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the cyanoethoxy group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The cyanoethoxy group can be introduced through a nucleophilic substitution reaction using 2-cyanoethanol and a suitable base like sodium hydride (NaH).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylbenzamide
  • 4-Bromo-N-isobutylbenzamide
  • 4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline

Uniqueness

4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research.

Properties

CAS No.

84527-53-7

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

4-bromo-N-(2-cyanoethoxymethyl)benzamide

InChI

InChI=1S/C11H11BrN2O2/c12-10-4-2-9(3-5-10)11(15)14-8-16-7-1-6-13/h2-5H,1,7-8H2,(H,14,15)

InChI Key

NZLGSYANWDPUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCOCCC#N)Br

Origin of Product

United States

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